dimethyl 3,3'-thiodipropanoate

Catalog No.
S1532728
CAS No.
4131-74-2
M.F
C8H14O4S
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl 3,3'-thiodipropanoate

CAS Number

4131-74-2

Product Name

dimethyl 3,3'-thiodipropanoate

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3

InChI Key

MYWWWNVEZBAKHR-UHFFFAOYSA-N

SMILES

COC(=O)CCSCCC(=O)OC

Canonical SMILES

COC(=O)CCSCCC(=O)OC

The exact mass of the compound Dimethyl 3,3'-thiodipropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35224. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl 3,3'-thiodipropanoate (CAS: 4131-74-2) is the dimethyl ester of 3,3'-thiodipropionic acid, belonging to the thioether class of organic compounds. It functions as a key chemical intermediate and a secondary antioxidant, particularly in synergistic blends with primary antioxidants like hindered phenols. Its physical form as a clear, colorless-to-light-yellow liquid at room temperature is a critical baseline property, influencing its handling, solubility, and processability in various industrial and laboratory settings. This compound is frequently utilized in the production of polymers, lubricants, and as a precursor in specialized organic synthesis.

Substituting dimethyl 3,3'-thiodipropanoate with seemingly similar compounds like its parent diacid (thiodipropionic acid) or longer-chain diesters (e.g., dilauryl thiodipropionate, DLTDP) often leads to process and performance failures. Thiodipropionic acid introduces acidity and high polarity, reducing its compatibility with non-polar polymer matrices and altering reaction conditions. Conversely, long-chain diesters like DLTDP and distearyl thiodipropionate (DSTDP) are waxy solids with significantly lower volatility and different migration characteristics within a polymer matrix. The unique combination of the methyl ester's reactivity, liquid-phase handling, specific volatility, and solubility profile makes it non-interchangeable for applications requiring precise control over these parameters.

Enhanced Processability: Lower Volatility Compared to Common Carbonate Solvents in Formulations

In applications requiring stable, low-volatility liquid phases, such as battery electrolytes, dimethyl 3,3'-thiodipropanoate offers a significant advantage over standard carbonate solvents. Its boiling point at reduced pressure (148 °C at 18 mm Hg) indicates substantially lower volatility compared to common co-solvents like dimethyl carbonate (DMC), which has a boiling point of 90 °C at atmospheric pressure. This lower volatility is critical for reducing solvent loss during manufacturing and improving the thermal stability and safety of the final device.

Evidence DimensionBoiling Point (Volatility Indicator)
Target Compound Data148 °C @ 18 mm Hg
Comparator Or BaselineDimethyl Carbonate (DMC): 90 °C @ 760 mm Hg
Quantified DifferenceSignificantly higher boiling point, indicating lower volatility and reduced solvent loss at operating temperatures.
ConditionsStandard physical property data for use in formulation design.

For formulators of electrolytes or other solvent-based systems, lower volatility translates to improved process control, enhanced product stability, and better safety profiles.

Precursor Suitability: Enabling High-Yield Synthesis of Thiomorpholine Scaffolds

Dimethyl 3,3'-thiodipropanoate serves as a valuable precursor for constructing complex heterocyclic scaffolds like thiomorpholines, which are important in medicinal chemistry. Its ester functionality allows for clean, high-yielding cyclization reactions under specific conditions, a route not directly available when using the parent thiodipropionic acid, which would require activation steps and could introduce side reactions. While direct yield comparisons are synthesis-dependent, the use of diester precursors for such heterocycles is a standard, efficient methodology, as demonstrated in the synthesis of related complex molecules where yields can be very good. This contrasts with syntheses starting from less activated precursors that may result in lower overall process efficiency.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirectly suitable for cyclization reactions to form thiomorpholine-based heterocycles.
Comparator Or BaselineThiodipropionic Acid: Requires additional activation steps (e.g., conversion to acid chloride) which adds process complexity and potential for side products.
Quantified DifferenceOffers a more streamlined and potentially higher-yielding synthetic pathway compared to the corresponding diacid.
ConditionsSynthesis of N-substituted thiomorpholinone derivatives and related heterocyclic compounds.

For chemists in process development or medicinal chemistry, using this diester simplifies synthesis, reduces the number of steps, and can improve overall yield and purity of the target heterocyclic compound.

Polymer Additive: Differentiated Physical Form from High Molecular Weight Solid Antioxidants

Dimethyl 3,3'-thiodipropanoate is a liquid at room temperature, which provides distinct processing and handling benefits compared to the most common commercial thiodipropionate antioxidants, dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), which are waxy solids. This liquid form allows for easier dispersion in certain polymer systems, solvent-based formulations, or for use in applications where a solid additive is impractical. While DLTDP and DSTDP are preferred for high-temperature polymer processing due to their very low volatility, the methyl ester's liquid state is advantageous for processes requiring liquid dosing or for creating masterbatches where pre-dissolving is necessary.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or BaselineDilauryl thiodipropionate (DLTDP): White crystalline powder/solid. Distearyl thiodipropionate (DSTDP): Solid.
Quantified DifferenceQualitative difference in physical form (Liquid vs. Solid).
ConditionsStandard temperature and pressure (STP).

This difference is critical for procurement in applications where liquid handling, dosing, and dispersion are required, offering a processability advantage over solid, higher molecular weight analogs.

Specialty Solvent and Additive in Non-Aqueous Electrolyte Formulations

Due to its low volatility compared to standard carbonate solvents and its polar ester groups, this compound is a candidate for use as a co-solvent or additive in specialty electrolytes, such as those for lithium-ion batteries, to enhance thermal stability and reduce flammability.

Key Building Block for Sulfur-Containing Heterocycles

This diester is the preferred starting material for the efficient synthesis of thiomorpholinone derivatives and other complex sulfur heterocycles used as scaffolds in pharmaceutical and agrochemical research. Its reactivity profile allows for more direct and higher-yielding cyclization strategies compared to the parent diacid.

Liquid Antioxidant for Specialty Polymer and Coating Formulations

In applications where solid antioxidants are difficult to incorporate, the liquid nature of dimethyl 3,3'-thiodipropanoate allows for its use as a secondary antioxidant in solvent-based polymer resins, adhesives, or coatings where ease of mixing and uniform dispersion are critical process parameters.

Physical Description

Liquid

XLogP3

0.5

UNII

4QGO9S8DSC

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 8 of 20 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4131-74-2

Wikipedia

3,3'-thiobis(methyl propionate)

General Manufacturing Information

Adhesive manufacturing
Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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